molecular formula C13H13ClN2O B13873455 3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline

3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline

Cat. No.: B13873455
M. Wt: 248.71 g/mol
InChI Key: LTBNEBDYFFBPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline is an organic compound that belongs to the class of aniline derivatives It features a chloro group, a dimethylpyridinyl group, and an oxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the microwave-assisted synthesis of anilinopyrimidines by reacting 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This approach offers the advantage of reduced reaction times and fewer by-products compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-chloro-4-(2,6-dimethylpyridin-3-yl)oxyaniline

InChI

InChI=1S/C13H13ClN2O/c1-8-3-5-12(9(2)16-8)17-13-6-4-10(15)7-11(13)14/h3-7H,15H2,1-2H3

InChI Key

LTBNEBDYFFBPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.